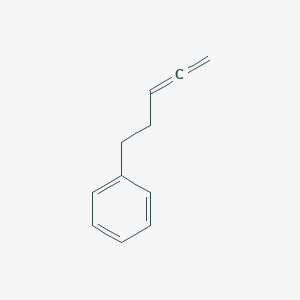

Benzene, 3,4-pentadienyl-

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h3-4,6-7,9-10H,1,5,8H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFBTHBETMAYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446700 | |

| Record name | Benzene, 3,4-pentadienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40339-21-7 | |

| Record name | Benzene, 3,4-pentadienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzene, 3,4 Pentadienyl and Its Derivatives

Strategies for the Construction of Aromatic Systems with Allene (B1206475)/Dienyl Side Chains

The creation of a carbon-carbon bond between an aromatic system and an allene or dienyl side chain is a cornerstone of synthesizing compounds like Benzene (B151609), 3,4-pentadienyl-. Various strategies have been developed to achieve this, often relying on powerful cross-coupling reactions.

One prominent method involves the palladium-catalyzed cross-coupling of allenylstannanes with aryl iodides . This approach provides a versatile route to various arylallenes. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of lithium chloride and a solvent like dimethylformamide (DMF). researchgate.net Similarly, nickel-catalyzed reductive coupling reactions have emerged as a powerful tool. For instance, the nickel-catalyzed reductive coupling of secondary propargylic carbonates with aryl halides offers a highly regioselective synthesis of aryl-substituted allenes. psgcas.ac.in This method is particularly valuable for its excellent functional group compatibility, making it suitable for the late-stage modification of complex molecules. psgcas.ac.in

Copper catalysis also plays a significant role in the formation of these structures. A copper-catalyzed decarboxylative coupling reaction of aryl alkynyl carboxylic acids with paraformaldehyde and a secondary amine can produce terminal allenes in good yields. acs.org Furthermore, copper-catalyzed three-component reactions involving 1,3-enynes, sulfinate salts, and aryl bromides, often in conjunction with a photosensitizer, have been developed for the synthesis of allenes under mild conditions. ethz.ch

Beyond direct coupling methods, transformations of existing functional groups on the aromatic ring or side chain precursors are also employed. For example, the reaction of organolithium species with aryl bromides in the presence of a palladium catalyst can selectively yield trisubstituted or tetrasubstituted allenes. acs.org The choice of ligand is crucial in controlling the selectivity of such transformations. acs.org

Catalytic Approaches in Dienyl-Aromatic Linkage Formation

Catalysis is central to the efficient and selective synthesis of dienyl-aromatic compounds. Transition metals, in particular, have been extensively utilized to mediate the formation of the crucial bond between the aromatic ring and the pentadienyl moiety.

Transition Metal-Mediated Cyclizations Involving Pentadienyl Moieties

Transition metal-mediated cyclization reactions offer a powerful strategy for constructing complex cyclic systems that may incorporate or be derived from pentadienyl moieties. While not a direct synthesis of Benzene, 3,4-pentadienyl-, these cyclizations are relevant to the broader context of dienyl-aromatic chemistry. For instance, palladium-catalyzed cascade reactions involving the intramolecular carbopalladation of alkynes followed by cross-coupling reactions can generate highly substituted cyclic compounds. beilstein-journals.orgnih.gov These processes often proceed through vinylpalladium intermediates that can be trapped by various coupling partners. beilstein-journals.org

Cobalt-mediated radical cyclizations have also been explored for the stereoselective synthesis of cyclopentanes and cyclohexanes. researchgate.net While these examples focus on the formation of cyclic structures, the underlying principles of controlling reactivity and stereochemistry in radical processes involving unsaturated systems are applicable to the synthesis of complex acyclic dienyl side chains.

Organometallic Precursor Chemistry in Pentadienyl Ligand Synthesis

The use of organometallic precursors, particularly those involving cyclopentadienyl (B1206354) (Cp) and arene ligands, is a cornerstone of modern synthetic chemistry. researchgate.netpsgcas.ac.innitrkl.ac.in While much of the literature focuses on the well-known cyclopentadienyl ring system in metallocenes like ferrocene, the principles can be extended to acyclic pentadienyl ligands. wikipedia.orgdntb.gov.ua

The synthesis of transition metal complexes bearing pentadienyl ligands can be achieved through various routes. One common method involves the reaction of a metal halide with a pentadienyl alkali metal salt, such as pentadienyl sodium or potassium. wikipedia.org These acyclic pentadienyl metal complexes can then, in principle, be reacted with aryl electrophiles to form the desired dienyl-aromatic linkage. The reactivity of these complexes is influenced by the nature of the metal and the other ligands present. wikipedia.org

Furthermore, the direct reaction of metal atoms with arenes via metal vapor synthesis can produce arene complexes. researchgate.net Subsequent functionalization of the arene ring or exchange of ligands could potentially lead to the introduction of a pentadienyl side chain. The synthesis of mixed cyclopentadienyl-arene metal complexes has also been explored, highlighting the diverse synthetic possibilities within organometallic chemistry. psgcas.ac.in

Stereoselective and Regioselective Synthesis of Substituted Benzene, 3,4-Pentadienyl- Analogues

The synthesis of substituted analogues of Benzene, 3,4-pentadienyl- with control over stereochemistry and regiochemistry is a significant challenge. The axial chirality of many substituted allenes and the potential for multiple isomers in dienyl systems require highly selective synthetic methods.

Stereoselective synthesis of axially chiral allenes has been achieved using chiral catalysts. Chiral phosphoric acids, for example, have been successfully employed as catalysts in the enantioselective synthesis of a variety of chiral allenes. nitrkl.ac.inresearchgate.net These reactions often involve the generation of reactive intermediates, such as indole (B1671886) imine methides, which then react with nucleophiles to produce enantioenriched allenes with high yields and enantioselectivities. nitrkl.ac.in Nickel-catalyzed enantioselective reactions have also been developed, for example, in the synthesis of chiral 3-pyrrolines from allenoates, demonstrating the potential of this metal in asymmetric catalysis. nih.govresearchgate.net

Regioselective synthesis is equally important, especially when dealing with unsymmetrical starting materials. The regioselectivity of aryne reactions, for instance, can be controlled to produce highly substituted arenes in a predictable manner. researchgate.net In the context of dienyl-aromatic compounds, the regioselective allylation of anilines with aryl allenes has been developed using a combination of a magnesium salt and hexafluoroisopropanol (HFIP) as a proton source, yielding exclusively the E-isomer of the p-allyl aniline (B41778) product. researchgate.net The choice of catalyst and solvent system is often critical in directing the outcome of these reactions. For example, the condensation of 1,3-diketones with arylhydrazines to form substituted pyrazoles shows high regioselectivity when conducted in aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc). wikipedia.org

Green Chemistry Approaches to Benzene, 3,4-Pentadienyl- Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules.

One promising green approach is the use of visible-light-promoted reactions . Photoredox catalysis has emerged as a powerful tool for the synthesis of allenes under mild conditions, often from readily available starting materials like 1,3-enynes. nih.gov These reactions can be performed at ambient temperature and often exhibit high functional group tolerance. nih.gov

The development of catalyst-free reactions is another key aspect of green chemistry. For example, the synthesis of fused aryl halides has been achieved through a hexadehydro-Diels-Alder (HDDA) reaction of tetraynes with allyl halides, which proceeds without the need for a metal catalyst, auxiliary agents, or an inert atmosphere. nih.gov Similarly, the synthesis of certain substituted pyrazoles and isoxazoles can be achieved through metal-free Cope-type hydroamination of 1,3-diynes. researchgate.net

The use of environmentally benign solvents and reusable catalysts also contributes to greener synthetic routes. Reactions performed in water or under solvent-free conditions are highly desirable. researchgate.netresearchgate.net For instance, the synthesis of 1,4-dihydropyridine (B1200194) derivatives has been achieved using a CuI nanoparticle catalyst immobilized on a polymer support under solvent-free conditions. researchgate.net Magnetically separable nanocatalysts, such as ZnO@Fe3O4 core-shell structures, have also been developed for the synthesis of heterocyclic compounds, allowing for easy recovery and reuse of the catalyst. researchgate.net The use of palladium on carbon (Pd/C) as a catalyst for reduction reactions can replace more toxic reagents like zinc-mercury amalgams.

Elucidation of Reaction Mechanisms and Pathways Involving Benzene, 3,4 Pentadienyl

Radical-Mediated Processes and Pentadienyl Radical Intermediates

The chemistry of Benzene (B151609), 3,4-pentadienyl- is significantly influenced by radical-mediated processes, particularly in high-energy environments. The formation of pentadienyl radical intermediates is a key feature, driving molecular growth and the formation of complex hydrocarbons.

In high-temperature settings such as combustion flames and the circumstellar envelopes of carbon-rich stars, the formation of aromatic structures and their derivatives is a critical area of study. The generation of Benzene, 3,4-pentadienyl- and its associated radicals is intertwined with the chemistry of polycyclic aromatic hydrocarbons (PAHs). While direct pathways to this specific molecule are not extensively detailed, its formation can be inferred from established mechanisms involving smaller, resonantly stabilized free radicals (RSFRs).

High-temperature environments are rich in radical species. The formation of the first aromatic ring, typically benzene, is often considered a rate-limiting step in the formation of larger PAHs and soot. Pathways to benzene formation include the recombination of propargyl radicals (C₃H₃) and reactions involving cyclopentadienyl (B1206354) radicals (C₅H₅) with methyl radicals (CH₃). mdpi.comwvu.edu

The pentadienyl radical itself is a resonantly stabilized species. Its formation in these environments likely proceeds through the decomposition of larger hydrocarbons or via addition reactions involving smaller radicals. For instance, the reaction of a phenyl radical (C₆H₅) with allene (B1206475) (C₃H₄) or other C₃ species could potentially lead to a C₉H₉ intermediate that, through rearrangement and hydrogen abstraction, forms a phenyl-substituted pentadienyl radical. The high temperatures in combustion systems provide the necessary energy to overcome activation barriers for such reactions. uhmreactiondynamics.org Similarly, in circumstellar envelopes, where temperatures can be extreme, radical-radical chain reactions are proposed as efficient pathways for rapid hydrocarbon growth. digitellinc.comosti.gov

Resonantly stabilized free radicals are crucial intermediates in the molecular mass growth processes that lead to the formation of PAHs and carbonaceous nanoparticles like soot. osti.gov Due to the delocalization of the unpaired electron, RSFRs such as the pentadienyl radical are more stable than simple alkyl radicals. uhmreactiondynamics.org This enhanced stability allows them to accumulate in higher concentrations in high-temperature environments, making them key participants in subsequent reactions. wvu.edunih.gov

The mechanism of "clustering of hydrocarbons by radical chain reactions" (CHRCR) highlights a pathway for rapid molecular weight growth without the need for reactivation steps. osti.gov In this process, a radical, such as a derivative of Benzene, 3,4-pentadienyl-, can react with another radical. The resulting adduct can then promptly lose a hydrogen atom, forming a larger, stable molecule while regenerating a radical, thus propagating the chain. These radical-radical reactions are considered more facile pathways for PAH formation compared to traditional mechanisms like Hydrogen-Abstraction/Acetylene-Addition (HACA), especially in low-temperature astrochemical environments. osti.govsemanticscholar.org

The pentadienyl moiety of Benzene, 3,4-pentadienyl- can act as a building block. The radical form can readily add to unsaturated species or combine with other radicals, leading to the stepwise annulation of new rings onto the existing benzene structure, contributing directly to the growth of PAHs. osti.govresearchgate.net

| Process | Description | Key Intermediates | Environment |

| Radical Formation | Generation of radical species through thermal decomposition of precursor molecules. | Phenyl radical, Propargyl radical, Cyclopentadienyl radical | Combustion systems, Circumstellar envelopes |

| Hydrocarbon Growth (CHRCR) | Rapid molecular weight increase via radical-radical chain reactions with prompt H-atom loss. | Resonantly Stabilized Free Radicals (RSFRs) | High-temperature flames, Low-temperature interstellar medium |

| PAH Formation | Stepwise addition of rings to an initial aromatic core through reactions with radicals and unsaturated species. | Phenyl radical, Pentadienyl radical, Acetylene | Combustion flames, Astrochemical environments |

Cycloaddition Reactions and Pericyclic Rearrangements

The conjugated π-system of the pentadienyl group in Benzene, 3,4-pentadienyl- allows it to participate in various cycloaddition and pericyclic reactions, which are powerful methods for constructing cyclic and polycyclic molecular architectures.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. The 1,3-diene component of a pentadienyl moiety can act as the diene in such reactions. In an intermolecular context, Benzene, 3,4-pentadienyl- could react with a suitable dienophile (an alkene or alkyne) to form a new cyclohexene (B86901) ring attached to the phenyl group.

More compelling are intramolecular [4+2] cyclizations, where the dienophile is part of the same molecule. If the benzene ring itself, or a substituent on it, contains a double or triple bond appropriately positioned, an intramolecular Diels-Alder reaction can occur. This provides a convergent route to complex, fused polycyclic systems. While benzene is generally unreactive as a dienophile due to its aromaticity, under specific conditions, such as high temperatures or photochemical activation, it can participate in these reactions. nih.gov A cascade reaction involving an initial intramolecular Prins cyclization followed by a Friedel-Crafts alkylation demonstrates a strategy to form 4-aryltetralin-2-ols, showcasing the potential for intramolecular cyclizations involving aromatic rings. beilstein-journals.org

Photochemical cycloadditions of benzene derivatives with alkenes are well-established methods for synthesizing complex polycyclic compounds. researchgate.netresearchgate.net These reactions typically proceed through an excited state of the benzene ring, which can then react with an alkene via several pathways, most commonly [2+2] (ortho) and [2+3] (meta) cycloadditions. researchgate.net

For a molecule like Benzene, 3,4-pentadienyl-, the pentadienyl side chain provides a tethered alkene system. Intramolecular photocycloaddition could therefore occur between the excited benzene ring and one of the double bonds of the pentadienyl group. The specific outcome—ortho, meta, or even para addition—would be influenced by factors such as the length and flexibility of the tether connecting the reacting moieties and the substitution pattern on the benzene ring. researchgate.net These photochemical methods are particularly valuable as they can provide access to strained and complex molecular skeletons that are difficult to obtain through thermal reactions. researchgate.net

| Reaction Type | Description | Reacting Moieties | Product Skeleton |

| Intermolecular [4+2] Cycloaddition | Reaction between the pentadienyl diene and an external dienophile. | Pentadienyl (diene) + Alkene/Alkyne (dienophile) | Substituted Cyclohexene |

| Intramolecular [4+2] Cycloaddition | Cyclization where the diene and dienophile are part of the same molecule. | Pentadienyl (diene) + Tethered Alkene/Alkyne (dienophile) | Fused Polycyclic System |

| Intramolecular Photocycloaddition | Light-induced cyclization between the excited benzene ring and the pentadienyl side chain. | Excited Benzene Ring + Pentadienyl Double Bond | Bicyclic or Tricyclic System |

Electron Transfer and Reduction Mechanisms

The electronic structure of Benzene, 3,4-pentadienyl-, featuring both an aromatic ring and a conjugated polyene system, allows it to undergo electron transfer and reduction reactions. The benzene ring can be reduced to form radical anions and dianions. The stability and structure of these reduced species are of significant interest. For instance, the benzene dianion can be stabilized in a triplet state through coordination with metal ions in a constrained ligand environment. berkeley.edu

Reduction of Benzene, 3,4-pentadienyl- with alkali metals could lead to the formation of a radical anion where the extra electron is delocalized over both the benzene ring and the pentadienyl side chain. Further reduction could produce a dianion. The character of these reduced species, including their aromaticity or antiaromaticity, would depend on the distribution of charge and the resulting electron count in the cyclic π-system. Studies on the reduction of fused benzenoid systems have shown that the resulting dianions can exhibit significant antiaromatic character. researchgate.net

Electron transfer processes are also central to the electrochemical behavior of such molecules. The redox potential of the benzene moiety can be tuned by substituents. wikipedia.org In complex systems with multiple redox-active groups, such as hexa(ferrocenylethynyl)benzene, electron transfers can be governed by electrostatic effects within the molecule as it becomes progressively oxidized or reduced. researchgate.net A similar principle would apply to Benzene, 3,4-pentadienyl-, where the conjugated side chain would influence the electronic properties and redox behavior of the aromatic ring.

Protonation Selectivity in Pentadienyl Anion Intermediates in Aromatic Reductions

In aromatic reductions, such as the Birch reduction, the benzene ring of Benzene, 3,4-pentadienyl- can accept electrons to form a radical anion and subsequently a dianion. nih.gov This process disrupts the aromaticity, generating a cyclohexadienyl anion system, which is a type of pentadienyl anion. The subsequent protonation of this intermediate is a critical step that determines the final product structure.

The regioselectivity of protonation on the pentadienyl anion system is governed by a combination of kinetic and thermodynamic factors. Generally, the protonation can occur at the central carbon (C2) or the terminal carbons (C1/C3) of the three-atom, five-electron system within the reduced ring.

Kinetic Control: Under kinetically controlled conditions (typically low temperatures and a rapid proton source), protonation often occurs at the central carbon atom of the pentadienyl system. This is because this position typically bears the highest negative charge density in the highest occupied molecular orbital (HOMO) of the anion.

Thermodynamic Control: Under thermodynamically controlled conditions (higher temperatures or reversible protonation), the most stable conjugate diene product is formed.

The specific outcome for the pentadienyl anion derived from Benzene, 3,4-pentadienyl- would depend on the precise reaction conditions, including the solvent, proton source, and temperature.

Influence of Alkali Metal Cations on Pentadienyl Anion Geometry and Reactivity

The counter-ion, typically an alkali metal cation (e.g., Li⁺, Na⁺, K⁺) from the reducing agent, plays a significant role in modulating the structure and reactivity of the pentadienyl anion intermediate. Computational studies on alkali-metal pentadienyl complexes reveal that the bonding is primarily electrostatic, with the cation interacting with the π-system of the anion. richmond.edu

The geometry of the pentadienyl anion is significantly influenced by the associated alkali metal cation. The most stable conformation is typically a "U-shaped" structure where the metal cation is coordinated to multiple carbon atoms of the dienyl system. richmond.edu The nature of the cation alters the specifics of this interaction:

Cation Size: Smaller cations like Li⁺ form stronger, more covalent-like interactions compared to larger cations like K⁺ or Cs⁺. As the metal atom gets larger, the metal-ligand binding weakens. richmond.edu

Geometry and Stability: The stability of the U-shaped minimum energy structure decreases as the cation size increases. This is attributed to the increasing diffuseness of the metal p-orbitals as one moves down Group 1, leading to weaker metal-ligand binding. richmond.edu This variation in interaction strength and geometry can, in turn, affect the regioselectivity of subsequent reactions like protonation. Charge-pairing interactions between the anion and the alkali metal cation can rearrange the charge distribution within the aromatic system, thereby influencing nucleophilic reactivity at different positions. researchgate.net

| Cation | Relative Size | Bonding Interaction Strength | Stability of "U-Shaped" Complex | Primary Bonding Character |

|---|---|---|---|---|

| Li⁺ | Small | Strongest | Most Stable | Electrostatic with some covalent character |

| Na⁺ | Medium | Intermediate | Intermediate Stability | Predominantly Electrostatic |

| K⁺ | Large | Weaker | Less Stable | Highly Electrostatic |

| Cs⁺ | Largest | Weakest | Least Stable | Highly Electrostatic |

Electrophilic and Nucleophilic Reactivity at Aromatic and Dienyl Centers

Benzene, 3,4-pentadienyl- possesses two key reactive sites: the aromatic benzene ring and the unsaturated pentadienyl side chain. These sites exhibit distinct reactivities towards electrophiles and nucleophiles.

Electrophilic Substitution Patterns on the Benzene Moiety

The benzene ring can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. libretexts.orgminia.edu.egmasterorganicchemistry.com The 3,4-pentadienyl substituent influences both the rate of reaction and the position of substitution (regioselectivity).

The substituent is attached to the ring via a methylene (B1212753) (-CH₂) group. This structure is analogous to an alkyl group. Alkyl groups are known to be:

Activating Groups: They donate electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org

Ortho-, Para-Directors: The electron-donating nature of the alkyl group stabilizes the carbocation intermediate (the sigma complex) formed during the electrophilic attack. uci.edu This stabilization is most effective when the attack occurs at the ortho and para positions, as this allows the positive charge to be placed on the carbon atom directly attached to the substituent. Therefore, electrophilic substitution will predominantly yield ortho- and para-substituted products. libretexts.orguci.edu

| Reaction | Typical Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3,4-pentadienyl)-2-nitrobenzene and 1-(3,4-pentadienyl)-4-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1-bromo-2-(3,4-pentadienyl)benzene and 1-bromo-4-(3,4-pentadienyl)benzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho- and para-alkylated derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | ortho- and para-acylated derivatives |

Nucleophilic Addition to the Conjugated Pentadienyl System

The 3,4-pentadienyl group is an allene, a system with two cumulative double bonds (C=C=C). This conjugated system can potentially react with nucleophiles. Nucleophilic additions to unsaturated systems are common, particularly when the system is activated by an electron-withdrawing group, such as in α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.orglibretexts.org

However, the pentadienyl side chain in Benzene, 3,4-pentadienyl- is a simple hydrocarbon and lacks a strong electron-withdrawing group to activate it towards nucleophilic attack. Therefore, it is significantly less electrophilic than systems like conjugated ketones. libretexts.org Reaction would likely require very strong nucleophiles (e.g., organometallic reagents).

Theoretically, nucleophilic attack on the allene could occur at two primary locations:

Attack at the Central Carbon (C4): The central carbon of the allene is sp-hybridized and can be an electrophilic site. Attack here would lead to a vinylic anion intermediate.

Conjugate Addition (Attack at C5): In a manner analogous to 1,4-addition, a nucleophile could potentially attack the terminal carbon (C5) of the conjugated system. This would generate an allylic anion intermediate, which could then be protonated.

The regioselectivity of such an addition would be influenced by the nature of the nucleophile and the reaction conditions. For instance, soft nucleophiles tend to favor conjugate addition on activated systems. wikipedia.org

Theoretical and Computational Investigations of Benzene, 3,4 Pentadienyl Systems

Quantum Chemical Characterization of Electronic Structure and Delocalization

Quantum chemical methods provide profound insights into the electronic makeup of molecules, revealing details of bonding, electron distribution, and stability. For a molecule like Benzene (B151609), 3,4-pentadienyl-, this involves understanding the interplay between the stable aromatic ring and the reactive allenic group.

Molecular Orbital Theory Analysis of π-Electron Systems in Benzene and Pentadienyl Fragments

Molecular Orbital (MO) theory is a powerful tool for describing the π-electron systems that are central to the properties of both benzene and pentadienyl fragments.

The benzene molecule is the archetypal aromatic compound, characterized by a planar, cyclic, and conjugated system of six π-electrons. msu.edu According to Hückel's rule, having 4n+2 π-electrons (with n=1 for benzene) results in exceptional stability. wikipedia.org The six p-orbitals of the carbon atoms in benzene combine to form six molecular orbitals: three bonding (π₁, π₂, π₃) and three anti-bonding (π₄, π₅, π₆*). masterorganicchemistry.comyoutube.com The six π-electrons completely fill the bonding molecular orbitals, creating a closed shell configuration that accounts for benzene's thermodynamic and chemical stability. libretexts.org This delocalization of electrons over the entire ring results in all carbon-carbon bonds having an equal length, intermediate between a single and double bond. masterorganicchemistry.com

The pentadienyl system, on the other hand, can exist as a cation, radical, or anion, each with a different number of π-electrons. In all forms, the five p-orbitals of the carbon chain combine to create five molecular orbitals. youtube.com

Pentadienyl cation: Possesses four π-electrons. youtube.com

Pentadienyl radical: Contains five π-electrons. youtube.com

Pentadienyl anion: Has six π-electrons. youtube.com

The distribution of these electrons into the available molecular orbitals dictates the electronic properties and reactivity of each species. The pentadienyl anion, with its six π-electrons, exhibits a degree of stabilization due to electron delocalization.

Aromaticity and Anti-aromaticity Considerations in Related Cyclic Conjugated Systems

Aromaticity is a key concept in organic chemistry, denoting the enhanced stability of certain cyclic, planar, and conjugated molecules that adhere to Hückel's rule (4n+2 π-electrons). msu.eduorgosolver.comucalgary.ca Benzene, with its 6 π-electrons, is the quintessential aromatic compound. ucalgary.ca This stability is often referred to as resonance energy. wikipedia.org

Conversely, anti-aromaticity describes the unusual instability of cyclic, planar, and conjugated molecules that have 4n π-electrons. masterorganicchemistry.comorgosolver.com These systems, such as cyclobutadiene (B73232) (4 π-electrons), are highly reactive and tend to distort from a planar geometry to avoid the destabilizing anti-aromatic state. masterorganicchemistry.comyoutube.com

Non-aromatic compounds are those that fail to meet one or more of the criteria for aromaticity or anti-aromaticity, such as being non-cyclic or non-planar. masterorganicchemistry.comucalgary.ca

While the benzene ring in Benzene, 3,4-pentadienyl- is clearly aromatic, the pentadienyl fragment itself is not part of a cyclic conjugated system in this molecule. However, understanding these principles is crucial for predicting the behavior of related cyclic structures that could be formed through reactions involving the pentadienyl side chain. For instance, the cyclization of a pentadienyl radical could lead to the formation of a five-membered ring, and the aromatic or anti-aromatic character of the resulting species would significantly influence its stability and further reactivity.

Analysis of π/π Interactions in Benzene-Containing Molecular Systems

π-π interactions are non-covalent interactions that occur between aromatic rings. nih.gov These interactions are crucial in various chemical and biological processes, including the stabilization of DNA and protein structures. arxiv.org They arise from a combination of electrostatic and dispersion forces. libretexts.org

The interaction between two benzene rings can occur in several geometries, with the most common being the sandwich and T-shaped (or edge-to-face) configurations. In the sandwich configuration, the rings are parallel to each other, which leads to repulsive electrostatic interactions between the electron-rich π-clouds. arxiv.org However, attractive dispersion forces can overcome this repulsion at certain distances. arxiv.orgworldscientific.com In the T-shaped arrangement, the positively charged hydrogen atoms of one ring interact favorably with the negatively charged π-cloud of the other.

Conformational Analysis and Potential Energy Surfaces of Pentadienyl Radicals and Anions

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative energies. libretexts.org The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. youtube.com

For the pentadienyl fragment in Benzene, 3,4-pentadienyl-, there is significant conformational flexibility due to rotation around the C-C single bonds. The study of the conformational preferences of pentadienyl radicals and anions is essential for understanding their reactivity.

Computational studies have been employed to investigate the conformational landscapes of similar molecules. For example, the conformational analysis of 1,3-difluorinated alkanes has shown that fluorine substitution significantly impacts the conformational profile, and this effect is dependent on the polarity of the medium. nih.gov These studies typically involve scanning the potential energy surface by systematically changing dihedral angles and calculating the energy of each resulting conformation. nih.gov

The stability of different conformers is influenced by several factors, including:

Steric interactions: Repulsive interactions that occur when atoms or groups are too close to each other. libretexts.org

Torsional strain: The energy increase due to eclipsing interactions between bonds on adjacent atoms. libretexts.org

Hyperconjugation: Stabilizing interactions that involve the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.

For pentadienyl radicals and anions, the distribution of the unpaired electron or the negative charge across the π-system will also play a crucial role in determining the most stable conformations. The radical anion of tetracyanoquinodimethane (TCNQ) is an example of a stable radical anion where the charge and spin are delocalized over the π-system. utexas.edu Similarly, the radical anion and dianion of indenofluorenediones have been isolated and characterized, revealing insights into their electronic structures and stability. mdpi.com

Reaction Dynamics and Kinetics Modeling

Understanding the dynamics and kinetics of reactions involving aromatic and dienyl species is crucial for predicting reaction outcomes and designing new synthetic routes.

Intersystem Crossing Phenomena in Reactions Involving Aromatic and Dienyl Species

Intersystem crossing (ISC) is a photophysical process that involves a transition between two electronic states with different spin multiplicities, for example, from a singlet state to a triplet state. This process is formally forbidden by selection rules but can occur with significant probability in certain molecules, particularly those containing heavy atoms or specific structural motifs.

The study of reaction dynamics often involves the use of computational methods to map out the potential energy surfaces of the reacting species, including the locations of transition states and intersections between different electronic states (e.g., conical intersections) that can facilitate ISC.

While direct studies on the intersystem crossing phenomena in Benzene, 3,4-pentadienyl- are not available, research on related systems provides valuable insights. For instance, the dynamics of endoergic aromatic substitution reactions have been studied using crossed molecular beam methods, revealing information about the lifetime of reaction intermediates and the distribution of energy in the products. rsc.org Furthermore, theoretical models are continuously being developed to accurately predict the rates of complex reactions, including those involving barrierless transitions and multiple reaction pathways, which are common in radical chemistry. youtube.com The development of radical addition and cyclization reactions of dienes and enynes also provides a framework for understanding the potential reactivity of the pentadienyl moiety in Benzene, 3,4-pentadienyl-. mdpi.com

Statistical Computations of Product Branching Fractions and Channel-Specific Rate Constants

Detailed statistical computations of product branching fractions and channel-specific rate constants for reactions involving Benzene, 3,4-pentadienyl- are not extensively documented in readily available scientific literature. Such computational studies, which often employ methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are crucial for understanding the kinetics and mechanisms of chemical reactions. These calculations provide quantitative predictions of how a reaction will proceed through various competing pathways, leading to different products.

For related aromatic and unsaturated hydrocarbon systems, theoretical studies have been conducted to elucidate reaction dynamics. For instance, investigations into the reactions of phenyl radicals with various unsaturated hydrocarbons have utilized crossed molecular beam experiments coupled with theoretical calculations to determine product branching ratios and reaction dynamics. uhmreactiondynamics.org Similarly, the reaction of excited nitrogen atoms with benzene has been studied theoretically to determine product branching ratios, revealing the formation of species like cyclopentadienyl (B1206354) radicals and hydrogen cyanide. rsc.org These studies highlight the methodologies that could be applied to understand the reactive behavior of Benzene, 3,4-pentadienyl-. However, specific data on the product branching fractions and rate constants for this particular compound remains a subject for future research.

Computational Design and Prediction of Novel Reactivity and Stability

The computational design and prediction of novel reactivity and stability for Benzene, 3,4-pentadienyl- leverage a variety of theoretical methods to understand its molecular properties. The molecular architecture of Benzene, 3,4-pentadienyl- is characterized by a benzene ring and a 3,4-pentadienyl substituent. The presence of the allenic group, with its cumulative double bonds, introduces unique structural and electronic features.

Computational analysis, as seen in databases like PubChem, provides valuable insights into the fundamental properties of this molecule. nih.gov These computed properties are foundational for predicting its behavior in chemical reactions and its potential for use in novel applications.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 144.21 g/mol | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 144.093900383 | PubChem |

| Monoisotopic Mass | 144.093900383 | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 134 | PubChem |

The reactivity of Benzene, 3,4-pentadienyl- is influenced by the interplay between the aromatic ring and the allenic chain. The benzene ring typically undergoes electrophilic substitution reactions. nih.gov Computational methods, such as density functional theory (DFT), can be employed to predict the most likely sites for electrophilic attack by calculating the relative stabilities of the possible intermediates. nih.gov For monosubstituted benzenes, the nature of the substituent dictates the regioselectivity (ortho, meta, or para). The 3,4-pentadienyl group is an alkyl-type substituent, which is generally activating and ortho-, para-directing.

Future computational studies could focus on designing reactions that selectively target either the aromatic ring or the allenic group, leading to the synthesis of novel compounds. For instance, theoretical models could explore the potential for intramolecular reactions between the allenyl chain and the benzene ring under specific conditions, potentially leading to the formation of new cyclic structures.

Advanced Spectroscopic Characterization of Benzene, 3,4 Pentadienyl and Its Coordination Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including "Benzene, 3,4-pentadienyl-". slideshare.net By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

The ¹H NMR spectrum of an aromatic compound like "Benzene, 3,4-pentadienyl-" typically shows distinct signals for the aryl protons in the downfield region of 6.5-8.0 ppm. libretexts.org The protons of the pentadienyl group will exhibit characteristic shifts depending on their specific chemical environment, including the allenic protons of the 3,4-pentadienyl moiety. The ¹³C NMR spectrum provides complementary information, with aromatic carbons resonating in the 120-150 ppm range. libretexts.org The specific chemical shifts for "Benzene, 3,4-pentadienyl-" would provide a unique fingerprint for its identification. For instance, the protons on the benzene (B151609) ring are all in a similar chemical environment, leading to a signal around 7.3 ppm, while the protons of the pentadienyl chain will have distinct shifts based on their proximity to the phenyl group and the allene (B1206475) functionality. docbrown.infowisc.edu

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Benzene, 3,4-pentadienyl- This table is illustrative and based on general principles of NMR spectroscopy.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern (Predicted) |

|---|---|---|

| Aryl Protons (C₆H₅) | ~7.2-7.4 | Multiplet |

| Allenyl Proton (=C=CH) | ~4.5-5.5 | Multiplet |

| Vinylic Protons (C=CH₂) | ~4.8-5.2 | Multiplet |

| Allylic Protons (-CH₂-) | ~2.8-3.2 | Multiplet |

When "Benzene, 3,4-pentadienyl-" acts as a ligand and coordinates to a metal center, significant changes in its NMR spectrum can be observed. This phenomenon, known as chemical shift perturbation (CSP), is a powerful tool for investigating the binding site and the electronic effects of coordination. researchgate.netnih.gov The coordination of the pentadienyl ligand to a metal alters the electron density distribution throughout the ligand, leading to changes in the chemical shifts of its protons and carbons. researchgate.net

The analysis of these perturbations provides valuable information about the nature of the metal-ligand bond. For example, if the metal donates electron density to the ligand (back-donation), an upfield shift (shielding) of the ligand's NMR signals would be expected. Conversely, if the ligand donates electron density to the metal, a downfield shift (deshielding) would be observed. By comparing the NMR spectra of the free ligand with that of the coordination complex, the extent and nature of these electronic interactions can be mapped across the entire molecule. bcm.edu In related systems like ferrocene, the cyclopentadienyl (B1206354) ligands exhibit a single signal in the ¹H NMR spectrum, indicating a highly symmetric structure and delocalized bonding. wikipedia.org Similar effects would be anticipated in the coordination complexes of "Benzene, 3,4-pentadienyl-", where changes in the symmetry and electron density upon coordination would be directly reflected in the chemical shifts.

Mass Spectrometry Techniques in Mechanistic Studies (e.g., Photoionization Mass Spectrometry)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of "Benzene, 3,4-pentadienyl-". Furthermore, the fragmentation patterns observed in the mass spectrum provide crucial information for structural elucidation and for understanding reaction mechanisms.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion ([M]⁺•). For "Benzene, 3,4-pentadienyl-", the molecular ion peak would correspond to its molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is a characteristic fingerprint of the molecule. For aromatic compounds like benzene, a common fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77, formed by the loss of a hydrogen atom. docbrown.info For "Benzene, 3,4-pentadienyl-", one would expect to see fragmentation pathways involving the loss of the pentadienyl side chain or parts of it, in addition to the characteristic benzene ring fragments.

Photoionization mass spectrometry (PIMS) is a soft ionization technique that can provide more detailed mechanistic insights. By using tunable vacuum ultraviolet (VUV) radiation, specific isomers can be selectively ionized and identified, which is particularly useful for complex reaction mixtures. Benzene cluster cations have been used as sensitive and selective reagent ions in chemical ionization mass spectrometry for the detection of various organic compounds. copernicus.org A mass spectroscopic study of a related compound, benzene(cyclopentadienyl)manganese(I), demonstrates the utility of this technique in characterizing organometallic complexes. acs.org

Table 2: Potential Fragment Ions of Benzene, 3,4-pentadienyl- in Mass Spectrometry This table is illustrative and based on common fragmentation patterns of aromatic and unsaturated hydrocarbons.

| m/z | Possible Fragment Ion | Origin |

|---|---|---|

| 142 | [C₁₁H₁₀]⁺• | Molecular Ion |

| 77 | [C₆H₅]⁺ | Loss of C₅H₅ radical |

| 65 | [C₅H₅]⁺ | Loss of C₆H₅ radical |

| 91 | [C₇H₇]⁺ | Rearrangement (Tropylium ion) followed by loss of C₄H₃ |

| 51 | [C₄H₃]⁺ | Fragmentation of the benzene ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for probing the vibrational and electronic properties of "Benzene, 3,4-pentadienyl-".

IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For "Benzene, 3,4-pentadienyl-", the IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring between 3100 and 3000 cm⁻¹. spectroscopyonline.com The C=C stretching vibrations of the aromatic ring would appear in the 1620-1400 cm⁻¹ region. spectroscopyonline.com The allenic C=C=C stretching vibration is a key feature and typically appears as a sharp band around 1950 cm⁻¹. Other important bands would include the C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene ring. spectroscopyonline.com

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons. The benzene chromophore exhibits characteristic absorptions in the UV region due to π → π* transitions. hnue.edu.vnspcmc.ac.in The presence of the conjugated pentadienyl side chain in "Benzene, 3,4-pentadienyl-" is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity. libretexts.org This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Analysis of the UV-Vis spectrum can therefore provide valuable information about the extent of conjugation and the electronic structure of the molecule.

Table 3: Key Spectroscopic Data for Benzene and Related Structures

| Compound | Spectroscopic Technique | Characteristic Absorption |

|---|---|---|

| Benzene | UV-Vis | ~204 nm (E2 band), ~256 nm (B band) spcmc.ac.in |

| 1,3-Butadiene | UV-Vis | 217 nm (π → π*) libretexts.org |

| Benzene | IR | ~3030 cm⁻¹ (Aromatic C-H stretch), ~1479 cm⁻¹ (C=C stretch) spectroscopyonline.com |

| Allenes | IR | ~1950 cm⁻¹ (Asymmetric C=C=C stretch) |

X-ray Diffraction Analysis of Benzene, 3,4-Pentadienyl- Coordination Complexes and Derivatives

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For coordination complexes and derivatives of "Benzene, 3,4-pentadienyl-", single-crystal X-ray diffraction can provide unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com

This technique would allow for the direct visualization of how the "Benzene, 3,4-pentadienyl-" ligand binds to the metal. It can distinguish between different possible coordination modes, such as η²-coordination through one of the double bonds or η⁵-coordination involving the entire pentadienyl system after a potential rearrangement. The structural data obtained from X-ray diffraction is crucial for understanding the steric and electronic factors that govern the reactivity and properties of these coordination complexes. For example, in hexaferrocenylbenzene, X-ray diffraction revealed significant steric crowding, leading to distortions in the benzene core and the cyclopentadienyl ligands. wikipedia.org Similar detailed structural insights could be gained for the coordination complexes of "Benzene, 3,4-pentadienyl-". X-ray diffraction studies on benzene and its derivatives have provided fundamental data on their crystalline structures. researchgate.netresearchgate.net

Applications in Advanced Chemical Research and Materials Science

Role in Organic Synthesis as Building Blocks and Reactive Intermediates

The presence of both a phenyl group and a 1,2-diene (allene) moiety in "Benzene, 3,4-pentadienyl-" makes it a highly useful synthon for the construction of complex organic molecules. The allene (B1206475) group, in particular, offers a rich platform for a variety of chemical transformations.

"Benzene, 3,4-pentadienyl-" and its derivatives can serve as fundamental building blocks for creating intricate molecular structures. The reactivity of the allenic group allows for its participation in various cycloaddition and coupling reactions, leading to the formation of new ring systems and extended conjugated structures. For instance, the reaction of allenes with other unsaturated molecules can lead to the synthesis of complex polycyclic frameworks.

While direct examples of using "Benzene, 3,4-pentadienyl-" to create star-shaped molecules are not extensively documented, the principle of using multifunctional core molecules to build such architectures is well-established. For example, hexaferrocenylbenzene is a star-shaped molecule where six ferrocenyl units are attached to a central benzene (B151609) ring. wikipedia.org This concept can be extended to using "Benzene, 3,4-pentadienyl-" derivatives in reactions with polyfunctional core molecules. The multiple reactive sites on the pentadienyl chain could, in principle, be exploited to connect several molecular arms to a central scaffold, leading to the formation of star-shaped polymers or dendrimers.

The aryl allene structure of "Benzene, 3,4-pentadienyl-" makes it a candidate for participation in various photochemical reactions. The interaction between the phenyl ring and the allenic double bonds upon photoexcitation can lead to unique chemical transformations.

Recent studies have demonstrated the use of cooperative photoredox and N-heterocyclic carbene (NHC) catalysis for the sp2 C─H acylation of allenes. nih.gov This process involves the generation of an allene radical cation through an oxidative step, which is then trapped by a nucleophile to form an allyl radical. nih.gov This radical can then undergo further reactions to yield substituted allenes. nih.gov The organic photocatalyst 4CzIPN has been shown to be effective in promoting both the necessary oxidative and reductive electron transfer steps in such cascades. nih.gov

Furthermore, photoinduced cross-coupling reactions of aryl iodides with alkenes have been developed, proceeding through a radical cascade mechanism. acs.org This involves the generation of aryl radicals from the photoexcited aryl iodide, which then add to the alkene. acs.org While not directly involving "Benzene, 3,4-pentadienyl-", this methodology highlights the potential for photoinduced reactions involving aryl-alkene systems. The general principles of photoinduced electron transfer reactions involving aryl olefins have also been investigated, including cis-trans isomerization and cycloaddition reactions in the presence of suitable reaction partners. acs.org These studies provide a foundation for exploring the photochemical reactivity of "Benzene, 3,4-pentadienyl-" in various synthetic contexts.

Catalysis and Ligand Design in Organometallic Chemistry

The pentadienyl moiety of "Benzene, 3,4-pentadienyl-" can act as a versatile ligand for transition metals, leading to the formation of organometallic complexes with potential applications in catalysis. The acyclic nature of the pentadienyl ligand offers different steric and electronic properties compared to the more common cyclopentadienyl (B1206354) ligand. tandfonline.com

Pentadienyl ligands can coordinate to metal centers in various hapticities, most commonly η³, and η⁵, and less frequently η¹. tandfonline.com This versatility allows for the formation of a wide range of transition metal complexes. The reactivity of these complexes is influenced by the nature of the metal, the substituents on the pentadienyl ligand, and the other ligands present in the coordination sphere.

The chemistry of acyclic pentadienyl metal complexes has been reviewed, highlighting their unique properties and reactivity. capes.gov.br For instance, pentadienyltricarbonyliron cations are known to be highly reactive towards nucleophiles, even more so than their cyclopentadienyl counterparts. capes.gov.br The phenyl substituent in "Benzene, 3,4-pentadienyl-" can further modulate the electronic properties of the pentadienyl ligand and, consequently, the reactivity of its metal complexes.

The table below summarizes the different hapticities of pentadienyl ligands in transition metal complexes.

| Hapticity | Description |

| η¹ (monohapto) | The ligand is bound to the metal through one carbon atom. |

| η³ (trihapto) | The ligand is bound to the metal through three adjacent carbon atoms. |

| η⁵ (pentahapto) | The ligand is bound to the metal through all five carbon atoms. |

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. While the use of chiral cyclopentadienyl (Cp) ligands in asymmetric catalysis has been extensively studied and has led to significant advances, the development of chiral acyclic pentadienyl ligands is a less explored but promising area. scispace.comacs.orgresearchgate.netnih.gov

The principles of designing chiral Cp ligands, which often involve introducing chirality in the backbone or through substituents, can be applied to the design of chiral pentadienyl ligands derived from "Benzene, 3,4-pentadienyl-". By introducing chiral centers into the pentadienyl backbone or by attaching chiral auxiliaries, it should be possible to create a chiral environment around the metal center. Such chiral pentadienyl metal complexes could then be employed as catalysts in a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and cycloadditions. The successful application of chiral Cp complexes in accessing privileged molecular scaffolds with high stereocontrol underscores the potential of related ligand systems. scispace.com

Metallocene catalysts, which are based on cyclopentadienyl ligands, are widely used in olefin polymerization. acs.orgyoutube.com These catalysts, often activated by a co-catalyst like methylaluminoxane (B55162) (MAO), can produce polymers with specific tacticities and microstructures. youtube.com The development of single-component catalysts, where the active species does not require an external activator, is an area of ongoing research.

Pentadienyl complexes, including those that could be derived from "Benzene, 3,4-pentadienyl-", offer an alternative to cyclopentadienyl ligands in the design of polymerization catalysts. The different steric and electronic profiles of pentadienyl ligands can influence the polymerization process, potentially leading to polymers with novel properties. While specific examples of "Benzene, 3,4-pentadienyl-" based polymerization catalysts are not prominent in the literature, the general potential of pentadienyl derivatives of metals like titanium, vanadium, and chromium as ethylene (B1197577) polymerization catalysts has been recognized. tandfonline.com The design of well-defined, single-component catalysts based on pentadienyl ligands could lead to more efficient and selective polymerization processes.

Fundamental Studies in Metallabenzene Chemistry

Metallabenzenes, which are heterocyclic analogues of benzene where a CH group is replaced by a transition metal complex, are a fascinating class of aromatic compounds. rsc.org The synthesis of these structures often relies on the clever construction of the six-membered ring around a metal center, and approaches utilizing pentadienyl reagents as the source for the carbon backbone have achieved notable success. researchgate.net

In this context, Benzene, 3,4-pentadienyl- serves as a potential precursor for the synthesis of phenyl-substituted metallabenzenes. The general strategy involves the reaction of a suitable pentadienyl derivative with a metal complex, which can lead to the cyclization and formation of the metallaaromatic ring. The presence of the phenyl group on the pentadienyl backbone is anticipated to influence the electronic properties and stability of the resulting metallabenzene. Electron-donating or withdrawing substituents on the carbocyclic part of the metallacycle can tune the aromaticity and reactivity of the ring system.

Research into metallabenzene synthesis has demonstrated that the reaction pathways can be complex and are highly sensitive to the metal center, its ligand sphere, and the substitution pattern of the organic precursor. researchgate.net For instance, some metallabenzene systems are prone to isomerization reactions, which can lead to the formation of more stable cyclopentadienyl-metal products. researchgate.net The phenyl substituent in a metallabenzene derived from Benzene, 3,4-pentadienyl- would be expected to play a significant role in the stability and reactivity of the final compound, potentially offering a route to more stable or functionally interesting metallaaromatic systems.

Advanced Materials Applications

The dual functionality of Benzene, 3,4-pentadienyl-, containing both an allene and a phenyl group, makes it a candidate for the development of novel materials with tailored properties.

Incorporation into High-Performance Polymers and Composites

The polymerization of monomers containing cumulated double bonds like allenes is an area of growing interest for creating polymers with unique structures and functionalities. nih.gov Allenes can undergo polymerization through their double bonds to create polymer backbones that can be further functionalized. nih.govacs.org Monomers with alkene or diene groups are fundamental building blocks for a vast array of addition polymers. libretexts.orgquora.commsu.edu

Benzene, 3,4-pentadienyl- presents several potential pathways for polymerization:

Allene Polymerization: The C=C=C group can participate in polymerization, catalyzed by transition metal complexes, to form polymers with a unique 2,3-substituted pattern. nih.gov The resulting polymer would feature a phenyl-ethyl group pendant to the main chain, which could influence properties such as solubility, thermal stability, and mechanical strength.

Diene Polymerization: The conjugated diene system that can be formed by isomerization of the allene offers another route to polymerization, similar to how conjugated dienes like isoprene (B109036) are used to create elastomers. libretexts.org

Copolymerization: The molecule could be used as a comonomer with other olefinic monomers to incorporate its specific functionalities into a larger polymer structure.

The incorporation of the bulky, rigid phenyl group into the polymer structure could enhance the thermal stability and modify the mechanical properties of the resulting material. While extensive research specifically on the polymerization of Benzene, 3,4-pentadienyl- is not widely documented, the principles of allene and diene polymerization suggest its potential as a valuable monomer in materials science. nih.govacs.org

Below is an interactive table summarizing potential polymerization pathways for Benzene, 3,4-pentadienyl-.

| Polymerization Pathway | Reactive Group | Potential Catalyst/Initiator | Resulting Polymer Feature |

| Addition Polymerization | Allene (C=C=C) | Transition Metal Catalysts (e.g., Iron-based) nih.gov | Pendant phenyl-ethyl groups, unique backbone |

| Radical Polymerization | Isomerized Diene | Radical Initiators | Potentially elastomeric properties |

| Cationic Polymerization | Isomerized Diene | Cationic Initiators msu.edu | Controlled polymer architecture |

| Anionic Polymerization | Isomerized Diene | Anionic Initiators (e.g., n-butyllithium) msu.edu | Anion-stabilizing phenyl group may influence reactivity |

Organolanthanide Complexes as Precursors in Semiconductor Doping and Thin Film Deposition

Organometallic complexes, including those of lanthanide metals, are crucial as molecular precursors for advanced deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). sigmaaldrich.com These techniques are used to create highly pure, uniform thin films for the fabrication of semiconductor devices. sigmaaldrich.comepfl.ch The choice of precursor is critical, as its volatility, thermal stability, and reactivity determine the quality of the deposited film. sigmaaldrich.com

The formation of an organolanthanide complex with Benzene, 3,4-pentadienyl- as a ligand could yield a novel precursor for materials deposition. Lanthanide complexes are of interest for doping semiconductor films to impart specific magnetic or optical properties. dtic.mil The ligand structure plays a key role in the properties of the precursor. For example, ligands can be designed to be nitrogen-rich to promote cleaner decomposition. dtic.mil

A hypothetical organolanthanide complex of Benzene, 3,4-pentadienyl- could possess desirable characteristics for a deposition precursor:

Volatility: The hydrocarbon nature of the ligand, combined with appropriate ancillary ligands on the lanthanide center, could result in a complex with sufficient volatility for gas-phase transport in a CVD or ALD reactor.

Controlled Decomposition: The ligand could be designed to decompose cleanly upon thermal activation at the substrate surface, depositing the lanthanide metal while the organic fragments are released as volatile byproducts.

Functionality: The phenyl group could be further functionalized to tune the precursor's properties, such as its solubility or thermal stability.

The development of new molecular precursors is a key area of research for advancing semiconductor technology. rsc.org While specific organolanthanide complexes of Benzene, 3,4-pentadienyl- have not been detailed in extensive literature, the principles of precursor design suggest that such compounds represent a viable and interesting target for synthesis and application in thin film deposition. dtic.milrsc.org

Emerging Directions and Unanswered Questions in Benzene, 3,4 Pentadienyl Research

Exploration of Novel Reaction Pathways and Unprecedented Reactivity Patterns

The allenic functional group in "Benzene, 3,4-pentadienyl-" is the focal point of its reactivity. The two orthogonal π-bonds of the allene (B1206475) unit offer multiple sites for chemical transformations, suggesting a rich and complex reaction landscape waiting to be explored. wikipedia.org

One of the primary areas for future investigation is the exploration of cycloaddition reactions. Allenes are known to participate in various cycloadditions, acting as a 2π component. acs.org For "Benzene, 3,4-pentadienyl-," this could involve reactions with dienes in [4+2] cycloadditions or with alkenes in [2+2] cycloadditions, leading to the formation of complex cyclic structures. nih.gov The regioselectivity and stereoselectivity of these reactions, particularly how the phenylpropyl substituent influences the outcome, remain significant unanswered questions.

Transition-metal-catalyzed reactions of "Benzene, 3,4-pentadienyl-" represent another promising frontier. Metals like rhodium, palladium, and gold are known to catalyze a variety of transformations involving allenes, such as hydrofunctionalization, cross-coupling, and cycloisomerization reactions. acs.org Investigating the behavior of "Benzene, 3,4-pentadienyl-" in the presence of such catalysts could unveil novel synthetic routes to valuable and complex molecules. For instance, intramolecular reactions could lead to the formation of fused or spirocyclic ring systems incorporating the benzene (B151609) ring.

Furthermore, the unique electronic properties of the allene in "Benzene, 3,4-pentadienyl-" could give rise to unprecedented reactivity. The interaction between the allenic moiety and the distant phenyl group, though electronically isolated by a propyl chain, might influence reaction pathways in subtle ways, a hypothesis that warrants experimental and computational investigation.

| Potential Reaction Type | Reactant | Potential Product Class | Key Research Question |

| [4+2] Cycloaddition | Dienes | Substituted cyclohexenes | Regio- and stereoselectivity |

| [2+2] Cycloaddition | Alkenes, Alkynes | Substituted cyclobutanes/cyclobutenes | Influence of the phenylpropyl group |

| Metal-Catalyzed Hydroarylation | Arenes | Di- or tri-substituted alkenes | Catalyst efficiency and selectivity |

| Metal-Catalyzed Cycloisomerization | (Intramolecular) | Fused or spirocyclic compounds | Ring size and substitution patterns |

Development of Sustainable and Atom-Economical Synthetic Approaches

The development of green and efficient methods for synthesizing "Benzene, 3,4-pentadienyl-" and its derivatives is a critical area for future research. Traditional methods for allene synthesis can sometimes involve harsh reagents or produce significant waste. wikipedia.org Modern synthetic chemistry aims to overcome these limitations through the development of sustainable and atom-economical processes.

One promising direction is the use of catalytic methods that minimize waste. For example, sigmatropic rearrangements of propargylic substrates, such as the Johnson-Claisen and Ireland-Claisen rearrangements, offer a highly efficient route to functionalized allenes. wikipedia.org Applying these methods to precursors of "Benzene, 3,4-pentadienyl-" could provide a more sustainable synthetic pathway.

Another avenue for exploration is the direct functionalization of simpler, readily available starting materials. For instance, transition-metal-catalyzed cross-coupling reactions could potentially be employed to construct the "Benzene, 3,4-pentadienyl-" framework from simpler precursors in a highly convergent and atom-economical manner. Research into one-pot or tandem reactions that form the allene and incorporate it into a larger molecule in a single operation would also be a significant advance in sustainability.

The principles of green chemistry, such as the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions, should guide the development of new synthetic routes to "Benzene, 3,4-pentadienyl-".

| Synthetic Strategy | Key Principle | Potential Advantage |

| Catalytic Sigmatropic Rearrangements | Atom Economy | High efficiency, minimal byproducts |

| Transition-Metal Cross-Coupling | Convergent Synthesis | Modular and flexible approach |

| One-Pot/Tandem Reactions | Process Intensification | Reduced workup, time, and energy |

| Use of Renewable Feedstocks | Sustainability | Reduced environmental impact |

Integration of Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry and machine learning are poised to play a pivotal role in accelerating the exploration of "Benzene, 3,4-pentadienyl-" chemistry. rsc.orgnih.gov Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as to model its reactivity in various chemical transformations. nih.gov Such studies can provide valuable insights into reaction mechanisms, transition state energies, and the origins of selectivity, guiding experimental efforts and reducing the need for extensive empirical screening. researchgate.net

Machine learning models, trained on large datasets of chemical reactions, are emerging as powerful tools for predicting reaction outcomes and discovering novel reaction pathways. rsc.orgnih.govnih.govresearchgate.net While a specific model for "Benzene, 3,4-pentadienyl-" does not yet exist, future work could involve developing predictive models for the reactivity of allenylarenes as a class. These models could help identify promising reaction conditions and substrates for achieving desired transformations.

Beyond predicting reactivity, computational methods can also be used to explore the potential of "Benzene, 3,4-pentadienyl-" as a building block for new materials. tiktok.comyoutube.comyoutube.comyoutube.com By calculating properties such as electronic conductivity, optical properties, and conformational flexibility, researchers can screen for potential applications in areas like organic electronics or polymer science. For example, the rigid, linear allene unit combined with the aromatic ring could lead to interesting liquid crystalline or self-assembling properties. The integration of computational screening with experimental synthesis and characterization will be crucial for the rational design of new materials based on the "Benzene, 3,4-pentadienyl-" scaffold.

| Computational Tool | Application Area | Predicted Property/Outcome |

| Density Functional Theory (DFT) | Reaction Modeling | Transition state energies, reaction mechanisms, selectivity |

| Machine Learning | Predictive Chemistry | Reaction outcomes, discovery of new reactions |

| Molecular Dynamics Simulations | Material Science | Conformational analysis, self-assembly behavior |

| Quantum Chemistry | Material Properties | Electronic and optical properties |

Q & A

Q. Basic Research Focus

- Temperature : Store at 0–6°C to prevent diene polymerization (common in allylic systems) .

- Light Sensitivity : UV exposure accelerates [4+2] dimerization. Use amber vials and inert atmospheres (N₂/Ar) for preservation .

Validation Protocol : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS monitoring detect degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.